5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)
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Overview
Description
1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL {3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL} ETHER is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL {3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL} ETHER involves multiple steps. The initial step typically includes the formation of the tetrazole ring through cyclization reactions involving hydrazoic acid and nitriles. The phenyl groups are introduced through electrophilic aromatic substitution reactions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL {3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL} ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether linkage can be targeted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL {3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL} ETHER has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL {3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL} ETHER involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, influencing various biochemical pathways. Its ether linkage allows for interactions with biological membranes, potentially disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- 1-Phenyl-1H-tetrazole-5-thiol
- 5-Phenyl-1H-tetrazole
- 1-Phenyl-1H-1,2,3,4-tetrazole-5-amine
Compared to these compounds, 1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL {3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL} ETHER is unique due to its dual tetrazole rings and ether linkage, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H14N8O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-phenyl-5-[3-(1-phenyltetrazol-5-yl)oxyphenoxy]tetrazole |
InChI |
InChI=1S/C20H14N8O2/c1-3-8-15(9-4-1)27-19(21-23-25-27)29-17-12-7-13-18(14-17)30-20-22-24-26-28(20)16-10-5-2-6-11-16/h1-14H |
InChI Key |
NZIPGRQWQYIFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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